molecular formula C23H28N6O4 B2594519 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 887214-17-7

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2594519
CAS No.: 887214-17-7
M. Wt: 452.515
InChI Key: JVQGGIPCZVMRKF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with an amino group, a carboxamide linkage, and aromatic moieties. The structure includes a 3,4-dimethoxyphenethyl side chain and a 2,3-dimethylphenylcarbamoylmethyl group, which confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2,3-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-14-6-5-7-17(15(14)2)26-20(30)13-29-22(24)21(27-28-29)23(31)25-11-10-16-8-9-18(32-3)19(12-16)33-4/h5-9,12H,10-11,13,24H2,1-4H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQGGIPCZVMRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of Phenyl Groups: The substituted phenyl groups are attached via coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazole ring and phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, it is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and substituted phenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares a triazole-carboxamide backbone with derivatives reported in (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide). Key distinctions include:

  • Amino group placement: The 5-amino substitution on the triazole ring may influence hydrogen-bonding interactions, contrasting with chloro or cyano groups in other derivatives .

Physicochemical Properties

A comparative analysis of molecular properties (Table 1) highlights trends:

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~525 g/mol ~3.2 3 8
3a () 403.1 g/mol ~2.8 1 5
3d () 421.0 g/mol ~3.1 1 6
CAI () ~406 g/mol ~3.5 2 5
  • The target compound’s higher molecular weight and hydrogen bond acceptors suggest improved solubility over 3a but reduced membrane permeability compared to CAI , a triazole-based calcium influx inhibitor .

Pharmacokinetic and Toxicity Profiles

  • Absorption : The compound’s logP (~3.2) suggests moderate bioavailability, comparable to 3d (logP ~3.1) but lower than CAI (logP ~3.5) .
  • Toxicity : The 3,4-dimethoxy substitution may reduce hepatotoxicity risks compared to chlorinated analogs (e.g., 3b , 3e ) by avoiding reactive metabolite formation .

Key Research Findings and Challenges

  • Similarity indexing : Tanimoto coefficient-based analysis () indicates ~60–70% structural similarity to 3a–3p , but activity cliffs (disparate bioactivity despite structural resemblance) remain a concern .
  • Synthetic challenges : The carboxamide linkage and triazole ring synthesis mirror methods in (e.g., EDCI/HOBt-mediated coupling), but steric hindrance from the 2,3-dimethylphenyl group may reduce yields .
  • Analytical characterization : NMR and mass spectrometry data (cf. ) are critical for distinguishing regioisomers and confirming purity .

Biological Activity

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C20H24N4O4
  • Molecular Weight : 396.43 g/mol
  • IUPAC Name : this compound

The mechanism of action for this compound primarily involves its interaction with various biological targets. Triazole compounds are known to inhibit enzymes and receptors related to cancer proliferation and inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives. For instance:

  • A study reported that triazole compounds exhibited significant cytotoxic effects against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines .
CompoundCell LineIC50 (μM)
5-amino-N-[...]T47D27.3
5-amino-N-[...]HCT-1166.2

Anti-inflammatory Activity

Research has indicated that triazole derivatives can also possess anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Study 1: Antitumor Efficacy

In a study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The study found that modifications on the phenyl ring significantly influenced the anticancer activity of the compounds .

Study 2: Inhibition of COX Enzymes

Another research demonstrated that certain triazole derivatives exhibited selective COX-II inhibitory activity. This suggests that 5-amino-N-[...] could potentially be developed as an anti-inflammatory agent .

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